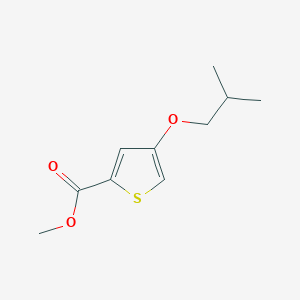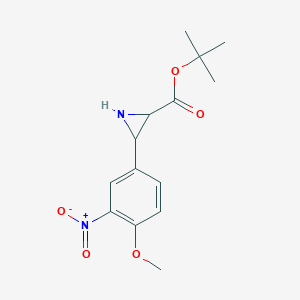
5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: is a thiophene derivative with the molecular formula C8H9BrO4S. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation and etherification reactions. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Carboxylation: The brominated thiophene undergoes carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Etherification: The resulting carboxylic acid is then etherified with 2-methoxyethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 5-azido-4-(2-methoxyethoxy)thiophene-2-carboxylic acid.
Oxidation: Formation of 5-bromo-4-(2-methoxyethoxy)thiophene-2-sulfoxide.
Reduction: Formation of 5-bromo-4-(2-methoxyethoxy)thiophene-2-methanol.
Scientific Research Applications
5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing biologically active molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Employed in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: Serves as an intermediate in the synthesis of complex thiophene-based compounds for various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of target proteins, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: can be compared with other thiophene derivatives such as:
- 5-Bromo-2-thiophenecarboxaldehyde
- 5-Bromo-2-thiophenecarboxylic acid
- 5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the 2-methoxyethoxy group in This compound imparts unique solubility and electronic properties, making it distinct from its analogs .
Properties
Molecular Formula |
C8H9BrO4S |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
5-bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9BrO4S/c1-12-2-3-13-5-4-6(8(10)11)14-7(5)9/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
VUTVJYFEZBTDPE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)



![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)

